molecular formula C21H29N3O2 B14380881 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-61-4

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B14380881
CAS No.: 90125-61-4
M. Wt: 355.5 g/mol
InChI Key: BMNLETJZEXXACW-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to its combination of aromatic and heterocyclic components, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

90125-61-4

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C21H29N3O2/c1-25-20-7-6-18(17-21(20)26-2)8-11-23-13-15-24(16-14-23)12-9-19-5-3-4-10-22-19/h3-7,10,17H,8-9,11-16H2,1-2H3

InChI Key

BMNLETJZEXXACW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCC3=CC=CC=N3)OC

Origin of Product

United States

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